2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid

Vue d'ensemble

Description

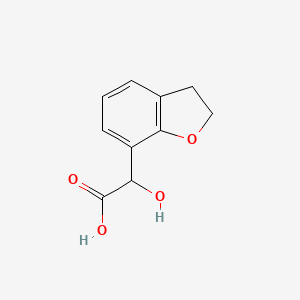

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H10O3 It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction could produce benzofuran-7-ylmethanol.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various diseases, particularly those related to oxidative stress and inflammation.

- Antioxidant Activity : Studies have indicated that 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid possesses antioxidant properties, which could be useful in preventing cellular damage caused by free radicals. This activity is crucial in the development of drugs aimed at combating oxidative stress-related conditions such as cancer and neurodegenerative diseases.

Biochemical Applications

This compound is also utilized as a non-ionic organic buffering agent in biological systems.

- Buffering Agent : It has been reported to function effectively within a pH range of 6 to 8.5, making it suitable for cell culture applications where maintaining pH is critical for cellular functions and experimental outcomes .

Material Science

In material science, the compound's unique structural features allow it to be used in the synthesis of novel materials with specific properties.

- Polymer Synthesis : There are ongoing studies into using derivatives of this compound for creating polymers with enhanced thermal stability and mechanical properties. This could lead to advancements in the development of high-performance materials for industrial applications.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of various benzofuran derivatives, including this compound. The results demonstrated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Application as a Buffer

Research conducted at a leading biotechnology firm evaluated the effectiveness of this compound as a buffering agent in cell culture media. The findings indicated that it maintained optimal pH levels during prolonged culture periods, enhancing cell viability and experimental reproducibility.

Mécanisme D'action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylamine

- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxyacetic acid

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it versatile for various chemical modifications and applications.

Activité Biologique

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, also known as BNTH-UNC83592, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its various pharmacological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its activity.

Anticancer Properties

Research has indicated that benzofuran derivatives, including this compound, exhibit notable anticancer effects. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-one | HeLa | 12.4 |

| 2-(4′-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | MCF-7 | 58 |

| 2-(2,3-dihydro-1-benzofuran) derivatives | Various | Not specified |

These findings suggest that modifications to the benzofuran structure can enhance anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Related benzofuran derivatives have been reported to inhibit pro-inflammatory mediators such as TNF-α and IL-1β in activated microglia . This suggests a potential application in treating inflammatory diseases.

Analgesic Activity

Studies have demonstrated that certain benzofuran derivatives can act as selective agonists for cannabinoid receptor type 2 (CB2), which is involved in pain modulation. For instance, specific compounds have been shown to reverse neuropathic pain without affecting locomotor behavior in animal models . This highlights the therapeutic potential of this compound in pain management.

The biological activities of this compound are largely attributed to:

- Interaction with Receptors : The compound's ability to bind selectively to CB2 receptors suggests a pathway for analgesic effects without central nervous system side effects .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes like NF-kB, which play a crucial role in inflammation and cancer progression .

- Antioxidant Properties : Benzofuran compounds are recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several studies have explored the efficacy of benzofuran derivatives in various disease models:

- Neuropathic Pain Model : A study demonstrated that a specific benzofuran derivative reversed symptoms in rats with spinal nerve ligation-induced neuropathy .

- Cancer Cell Proliferation : Research indicated that certain derivatives inhibited the proliferation of MCF-7 breast cancer cells significantly .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVAAQHNCJDKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594835-92-3 | |

| Record name | 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.